

2-Fluoro-3-methoxybenzaldehyde physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Fluoro-3-methoxybenzaldehyde**

Cat. No.: **B032414**

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties and Applications of **2-Fluoro-3-methoxybenzaldehyde**

Introduction

In the landscape of modern medicinal chemistry, the strategic use of fluorinated building blocks is a cornerstone of rational drug design. The unique properties of fluorine—its high electronegativity, small steric footprint, and ability to modulate metabolic stability and binding affinity—make it a favored element for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.^[1] Among the vast arsenal of fluorinated intermediates, **2-Fluoro-3-methoxybenzaldehyde** stands out as a particularly versatile and valuable scaffold.

This substituted benzaldehyde, featuring an aldehyde, a fluoro group, and a methoxy group on the aromatic ring, provides multiple reactive centers for chemical elaboration. This trifecta of functionality allows for the construction of complex molecular architectures, making it a key precursor in the synthesis of numerous pharmacologically active compounds, including heterocyclic systems and other advanced Active Pharmaceutical Ingredients (APIs).^{[2][3]}

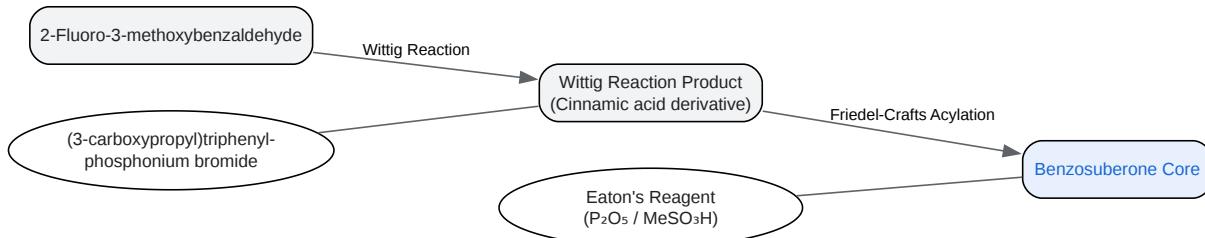
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the core physical and chemical properties of **2-Fluoro-3-methoxybenzaldehyde**, detailed protocols for its characterization and synthesis, and insights into its critical applications in the field of drug discovery.

Section 1: Chemical Identity and Core Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. These identifiers and physical characteristics dictate the conditions for its storage, handling, and use in synthetic protocols.

Property	Value	Source(s)
IUPAC Name	2-fluoro-3-methoxybenzaldehyde	[4]
CAS Number	103438-88-6	[2][4][5][6]
Molecular Formula	C ₈ H ₇ FO ₂	[2][4][6]
Molecular Weight	154.14 g/mol	[2][4][6][7]
Appearance	White crystalline solid	[2][8]
Melting Point	47-51 °C	[2][5][8]
Boiling Point	Not determined	[8]
Solubility	Not determined	[8]

Section 2: Spectroscopic and Analytical Characterization


Rationale: Unambiguous structural verification and purity assessment are non-negotiable in chemical synthesis, particularly in a drug discovery pipeline where the integrity of each intermediate directly impacts the outcome of subsequent steps and the biological activity of the final compound. Spectroscopic analysis provides a definitive fingerprint of the molecule, ensuring its identity and quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the molecular structure. The reported spectrum for **2-Fluoro-3-methoxybenzaldehyde** provides clear signals corresponding to each

unique proton environment.

- ^1H NMR (300 MHz, CDCl_3) Data: δ 10.38 (s, 1H), 7.43-7.40 (m, 1H), 7.24-7.15 (m, 2H), 3.95 (s, 3H).[5]
- Interpretation:
 - δ 10.38 (s, 1H): This singlet corresponds to the aldehyde proton (CHO), characteristically found far downfield.
 - δ 7.43-7.40 (m, 1H) & 7.24-7.15 (m, 2H): These multiplets represent the three protons on the aromatic ring, with their splitting patterns influenced by both proton-proton and proton-fluorine coupling.
 - δ 3.95 (s, 3H): This sharp singlet is indicative of the three equivalent protons of the methoxy group (OCH_3).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. ossila.com [ossila.com]
- 3. nbino.com [nbino.com]
- 4. 2-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 3774463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-FLUORO-3-METHOXYBENZALDEHYDE | 103438-88-6 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 2-Fluoro-3-methoxybenzaldehyde (97%) - Amerigo Scientific [amerigoscientific.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- To cite this document: BenchChem. [2-Fluoro-3-methoxybenzaldehyde physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032414#2-fluoro-3-methoxybenzaldehyde-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com